![molecular formula C10H11BrO2 B3007549 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one CAS No. 52191-14-7](/img/structure/B3007549.png)
1-[2-(2-Bromoethoxy)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves halogenation, etherification, esterification, and nucleophilic substitution reactions. For instance, the synthesis of 2-phenyl(4-pyrrolidinylethoxyphenyl)ethan-1-one involves etherification and esterification with tosyl chloride followed by nucleophilic substitution and Friedel-Crafts acylation to achieve high yields . Similarly, 1,1'-Bis(2-bromobenzoylthioureido)ethane is synthesized through the reaction of 2-bromobenzoylisothiocyanate with ethylenediamine . These methods could potentially be adapted for the synthesis of 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated compounds is often characterized using spectroscopic techniques such as NMR and X-ray crystallography. For example, the crystal structure of 1,1'-Bis(2-bromobenzoylthioureido)ethane was determined to be in the monoclinic system with specific intermolecular hydrogen bonding patterns . The conformational analysis of various brominated dioxanes has been performed using NMR spectroscopy and DFT calculations, revealing chair conformations and the preferred orientation of substituents . These analytical methods would be applicable to determine the molecular structure of this compound.
Chemical Reactions Analysis
Brominated compounds can undergo a variety of chemical reactions, including thermal decomposition, reduction, and reactions with amines or activated methylene compounds. The thermal decomposition of brominated flame retardants, such as BTBPE, involves hydrogen shifts and fission of C-C bonds, leading to the formation of brominated phenols and dibenzo-p-dioxins . Reduction of 1-bromo-3-buten-2-one with lithium aluminium hydride yields the corresponding alcohol, and its reaction with primary amines produces aza-heterocycles . These reactions provide insights into the reactivity of brominated compounds that could be relevant to this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. For example, the presence of bromine atoms can significantly affect the density, boiling point, and reactivity of the molecule. The strong adsorption energy of brominated radicals on hydrocarbon chains suggests potential applications in flame retardancy . The solubility and photostability of brominated compounds, such as 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone, are also important properties that can be studied using experimental techniques . These properties are crucial for understanding the behavior of this compound in various environments and applications.
Aplicaciones Científicas De Investigación
Crystal Structure and Analysis
- The study by González-Montiel et al. (2015) explores similar compounds' crystal structures, offering insights into the behavior of interactions like π-π and C−H•••π interactions in such compounds. This could be relevant to understanding the structural properties of 1-[2-(2-Bromoethoxy)phenyl]ethan-1-one (González-Montiel et al., 2015).
Synthesis and Pharmaceutical Applications
- The synthesis process of related compounds, as described by Guo Bao-guo (2012), indicates the potential for creating structurally complex pharmaceuticals. This synthesis process could be pertinent to the production of derivatives of this compound (Guo Bao-guo, 2012).
Thermolysis Studies
- Jenneskens, Wiersum, and Ripoll (1988) investigated the thermolysis of 2-bromoethanol, which could provide insight into the thermal stability and decomposition pathways of bromoethoxy compounds, a component of this compound (Jenneskens, Wiersum, & Ripoll, 1988).
Catalytic Applications
- Yang et al. (1997) discuss Ruthenium(II) complexes with ligands structurally similar to this compound. These complexes exhibit potential in catalytic asymmetric transfer hydrogenation, highlighting the catalytic application possibilities for related compounds (Yang et al., 1997).
Chemical Reactions and Interactions
- Viola and Rossi (1999) explored the reactions of bromo-ethyl phenyl compounds in basic solutions, shedding light on the reactivity and interaction potentials of bromo-substituted compounds like this compound (Viola & Rossi, 1999).
Propiedades
IUPAC Name |
1-[2-(2-bromoethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-8(12)9-4-2-3-5-10(9)13-7-6-11/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCJLOGWIWITNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


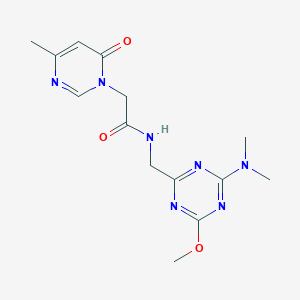
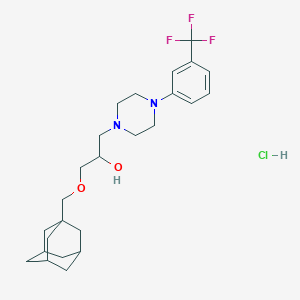

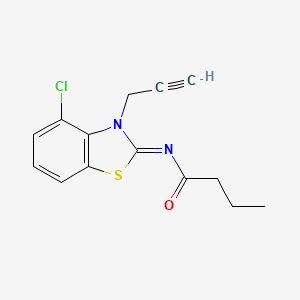
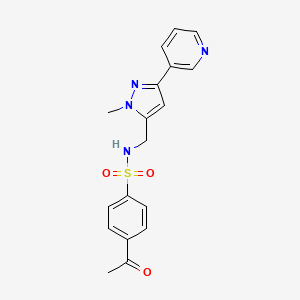
![(E)-4-(Dimethylamino)-N-[[3-(methoxymethyl)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B3007474.png)
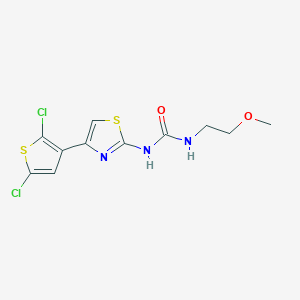
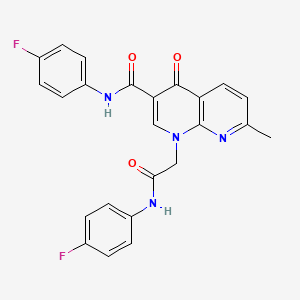
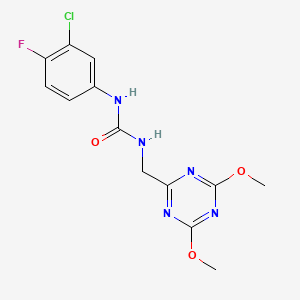
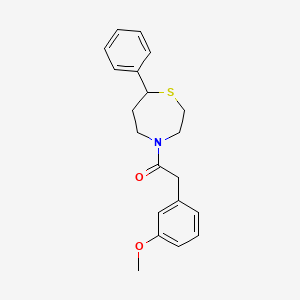

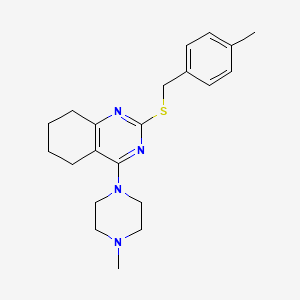
![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B3007489.png)